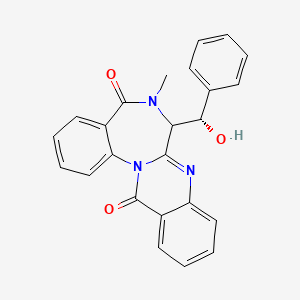
Betulinic glycine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betulinic glycine amide is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid found in the bark of birch trees. Betulinic acid and its derivatives, including this compound, have garnered significant interest due to their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of betulinic glycine amide typically involves the modification of betulinic acid. One common method is the oxidation of betulin to betulonic acid using Jones reagent (chromium trioxide in sulfuric acid and acetone), followed by reduction with sodium borohydride in tetrahydrofuran to yield betulinic acid . The glycine amide derivative is then synthesized by reacting betulinic acid with glycine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of betulin from birch bark, followed by chemical modification. The process includes the use of biotechnological methods to enhance yield and reduce environmental impact. Engineered yeast strains have been developed to produce betulinic acid from simple sugars, which can then be converted to this compound .
Análisis De Reacciones Químicas
Types of Reactions
Betulinic glycine amide undergoes various chemical reactions, including:
Oxidation: Conversion to betulonic acid using oxidizing agents like Jones reagent.
Reduction: Reduction of betulonic acid to betulinic acid using sodium borohydride.
Substitution: Formation of glycine amide derivative through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in sulfuric acid and acetone (Jones reagent).
Reducing Agents: Sodium borohydride in tetrahydrofuran.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products
Betulonic Acid: Formed by oxidation of betulin.
Betulinic Acid: Formed by reduction of betulonic acid.
This compound: Formed by coupling betulinic acid with glycine.
Aplicaciones Científicas De Investigación
Anticancer Properties
Betulinic glycine amide has shown significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis through mitochondrial pathways, activating caspases and leading to cell death.
- Case Study: A study evaluated the cytotoxicity of this compound against melanoma cells (MEL-2). The compound demonstrated an IC50 value of 4.2 µg/mL, indicating potent activity against this cancer type .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines and reducing oxidative stress in cellular models.
- Research Findings: In vivo studies have shown that this compound reduces inflammation markers such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases .
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against HIV and other viral pathogens.
- Data Table: Antiviral Efficacy
| Virus Type | IC50 (µM) | Reference |
|------------|------------|-----------|
| HIV | 5.0 | |
| Influenza | 10.0 | |
Synthesis and Optimization
Recent studies have focused on optimizing the synthesis of this compound using biocatalysts like immobilized lipase, achieving yields up to 65% under optimal conditions (temperature, time, substrate ratio) .
- Optimization Parameters:
- Reaction Time: 28 hours
- Temperature: 42.92 °C
- Substrate Ratio: 1:2.21
Comparative Studies
This compound has been compared with other derivatives of betulinic acid to evaluate its efficacy:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Betulinic Acid | 10.0 | Anticancer |
| This compound | 4.2 | Antimelanoma |
| Betulonic Acid | 12.0 | Antiviral |
Mecanismo De Acción
Betulinic glycine amide exerts its effects through multiple molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, involving the release of cytochrome c from mitochondria and activation of caspases . Additionally, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and mediators .
Comparación Con Compuestos Similares
Betulinic glycine amide is unique compared to other similar compounds due to its specific structural modifications and enhanced pharmacological properties. Similar compounds include:
Betulinic Acid: The parent compound with similar pharmacological activities.
Betulonic Acid: An oxidized derivative of betulin with distinct biological properties.
Betulin: A precursor to betulinic acid with its own set of bioactivities.
This compound stands out due to its improved solubility and bioavailability, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C24H19N3O3 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20?,21-/m0/s1 |
Clave InChI |
GZVCWRAFPVCGPA-LBAQZLPGSA-N |
SMILES isomérico |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)[C@H](C5=CC=CC=C5)O |
SMILES canónico |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















